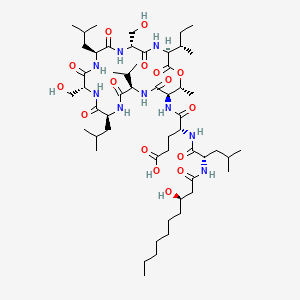
Viscosin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Viscosin is a peptidolipid biosurfactant and phytopathogenic.
Applications De Recherche Scientifique
Bioremediation
Viscosin has demonstrated significant potential in environmental applications, particularly in the bioremediation of hydrophobic hydrocarbons. Research indicates that this compound enhances the mineralization of n-hexadecane, a model alkane, by stimulating the growth of diesel-degrading bacterial consortia. In controlled experiments, this compound-treated consortia showed a higher mineralization rate compared to untreated controls during the initial days of culture, achieving up to 41.3% mineralization after 14 days . This property positions this compound as an effective agent for enhancing microbial degradation of pollutants.
Biofilm Dynamics
This compound plays a crucial role in biofilm formation and dispersal. Studies have shown that strains deficient in this compound production form more robust biofilms than their wild-type counterparts. Specifically, Pseudomonas fluorescens SBW25, which produces this compound, exhibited reduced biofilm formation over time compared to a this compound-deficient mutant . This suggests that this compound not only influences initial biofilm development but also facilitates dispersal, potentially aiding in microbial colonization and adaptation in various environments.
Enhanced Oil Recovery
Recent findings highlight the efficacy of this compound as an emulsifying agent in enhanced oil recovery processes. This compound has been shown to solubilize polycyclic aromatic hydrocarbons (PAHs) effectively, with significant improvements in the recovery rates of compounds like fluoranthene and phenanthrene when treated with this compound at varying concentrations . Its low critical micelle concentration (5.79 mg/L) and stability under various conditions make it a promising candidate for industrial applications in oil recovery.
Antifungal Properties
This compound exhibits notable antifungal activity against various pathogens. It has been isolated from frog skin bacteria and tested against fungi such as Aspergillus fumigatus and Batrachochytrium dendrobatidis, showing minimum inhibitory concentrations (MICs) of 62.50 µg/mL and 31.25 µg/mL, respectively . This antifungal property suggests potential applications in agricultural settings and as a natural alternative to synthetic fungicides.
Biomedical Applications
The therapeutic potential of this compound extends to cancer treatment. Research indicates that this compound inhibits the migration of metastatic prostate cancer cells (PC-3M) without inducing toxicity . This characteristic underscores its potential as a candidate for developing novel cancer therapies, particularly in targeting metastatic behaviors.
Summary Table of this compound Applications
Propriétés
Numéro CAS |
27127-62-4 |
|---|---|
Formule moléculaire |
C54H95N9O16 |
Poids moléculaire |
1126.4 g/mol |
Nom IUPAC |
(4R)-5-[[(3S,6R,9S,12R,15S,18R,21R,22R)-3-[(2S)-butan-2-yl]-6,12-bis(hydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]amino]-4-[[(2S)-2-[[(3R)-3-hydroxydecanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C54H95N9O16/c1-13-15-16-17-18-19-34(66)25-41(67)55-36(22-28(3)4)47(71)56-35(20-21-42(68)69)46(70)63-45-33(12)79-54(78)44(32(11)14-2)62-51(75)40(27-65)60-48(72)37(23-29(5)6)57-50(74)39(26-64)59-49(73)38(24-30(7)8)58-52(76)43(31(9)10)61-53(45)77/h28-40,43-45,64-66H,13-27H2,1-12H3,(H,55,67)(H,56,71)(H,57,74)(H,58,76)(H,59,73)(H,60,72)(H,61,77)(H,62,75)(H,63,70)(H,68,69)/t32-,33+,34+,35+,36-,37-,38-,39+,40+,43+,44-,45+/m0/s1 |
Clé InChI |
QYEWAEAWMXRMHB-YFTUCIGFSA-N |
SMILES |
CCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)C(C)CC)C)O |
SMILES isomérique |
CCCCCCC[C@H](CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)[C@@H](C)CC)C)O |
SMILES canonique |
CCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)C(C)CC)C)O |
Apparence |
Solid powder |
Key on ui other cas no. |
27127-62-4 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Viscosin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















